2-(1-ethyl-1-hydroxypropyl)phenol
Overview
Description
2-(1-ethyl-1-hydroxypropyl)phenol, also known as propofol, is a widely used intravenous anesthetic agent. Propofol was first introduced in 1977 and has since become one of the most commonly used anesthetic agents due to its rapid onset, short duration of action, and favorable side effect profile. In addition to its use as an anesthetic agent, propofol has also been studied for its potential therapeutic applications in the treatment of various medical conditions.
Mechanism of Action
The exact mechanism of action of 2-(1-ethyl-1-hydroxypropyl)phenol is not fully understood. However, it is believed to act primarily by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This results in a decrease in neuronal excitability and an increase in the threshold for seizure activity.
Biochemical and Physiological Effects
Propofol has a number of biochemical and physiological effects, including sedation, amnesia, and analgesia. It also has antiemetic properties and can reduce nausea and vomiting associated with surgery. Propofol has a rapid onset of action, with peak effects occurring within 30 seconds of administration. The duration of action is typically 5-10 minutes, making it an ideal agent for short surgical procedures.
Advantages and Limitations for Lab Experiments
Propofol has several advantages as an anesthetic agent for laboratory experiments. It has a rapid onset of action and a short duration of action, allowing for precise control of anesthesia depth and duration. It also has a favorable side effect profile and does not produce significant respiratory depression or cardiovascular effects. However, 2-(1-ethyl-1-hydroxypropyl)phenol can be difficult to administer in laboratory settings due to its lipophilic nature and low solubility in water.
Future Directions
There are several potential future directions for research on 2-(1-ethyl-1-hydroxypropyl)phenol. One area of interest is the development of new formulations of this compound that are more water-soluble and easier to administer. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various medical conditions, including traumatic brain injury, spinal cord injury, and status epilepticus. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential new targets for therapeutic intervention.
Synthesis Methods
Propofol is synthesized from phenol and propanoic acid. The synthesis process involves several steps, including esterification, reduction, and alkylation. The final product is a clear, colorless liquid that is highly lipophilic and has a low solubility in water.
Scientific Research Applications
Propofol has been extensively studied for its anesthetic properties and has been shown to be effective in inducing and maintaining anesthesia in a variety of surgical procedures. In addition to its use as an anesthetic agent, 2-(1-ethyl-1-hydroxypropyl)phenol has also been studied for its potential therapeutic applications in the treatment of various medical conditions, including status epilepticus, traumatic brain injury, and spinal cord injury.
Properties
IUPAC Name |
2-(3-hydroxypentan-3-yl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-11(13,4-2)9-7-5-6-8-10(9)12/h5-8,12-13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROYFXVYJNZTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290642 | |
Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-64-1 | |
Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17890-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.